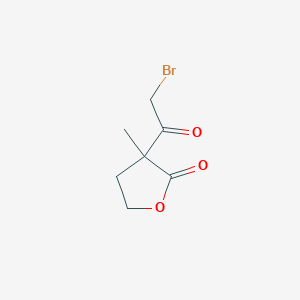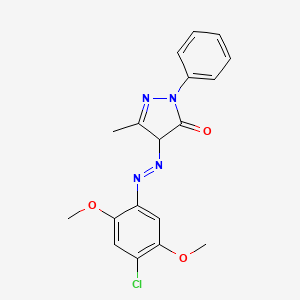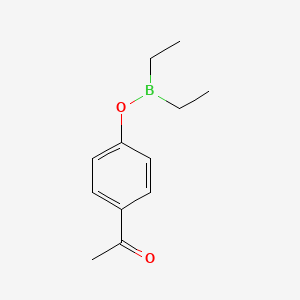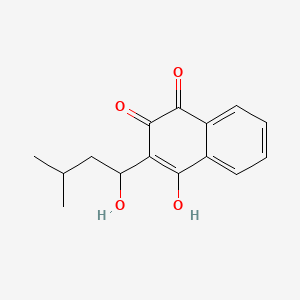
4-Hydroxy-3-(1-hydroxy-3-methylbutyl)naphthalene-1,2-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-3-(1-hydroxy-3-methylbutyl)naphthalene-1,2-dione is a naturally occurring organic compound found in certain plant species. It is known for its diverse biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties . The compound has a molecular formula of C15H16O3 and a molecular weight of 244.286 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-3-(1-hydroxy-3-methylbutyl)naphthalene-1,2-dione typically involves the extraction and purification from plant sources. Common methods include:
Extraction: The compound can be extracted from plants using solvents like ethanol or methanol.
Purification: Techniques such as crystallization, distillation, and column chromatography are employed to purify the compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale extraction from plant materials followed by purification processes. The specific methods can vary depending on the source and desired purity .
Análisis De Reacciones Químicas
Types of Reactions: 4-Hydroxy-3-(1-hydroxy-3-methylbutyl)naphthalene-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinones.
Substitution: It can undergo substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens, alkylating agents.
Major Products:
Oxidation Products: Quinones, naphthoquinones.
Reduction Products: Hydroquinones.
Substitution Products: Halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
4-Hydroxy-3-(1-hydroxy-3-methylbutyl)naphthalene-1,2-dione has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its antimicrobial and anti-inflammatory properties.
Medicine: Investigated for potential therapeutic applications, including anti-cancer and anti-aging treatments.
Industry: Utilized in the formulation of skincare and cosmetic products due to its antioxidant properties.
Mecanismo De Acción
The mechanism by which 4-Hydroxy-3-(1-hydroxy-3-methylbutyl)naphthalene-1,2-dione exerts its effects involves several molecular targets and pathways:
Antimicrobial Action: Disrupts microbial cell walls and inhibits enzyme activity.
Anti-inflammatory Action: Inhibits the production of pro-inflammatory cytokines and mediators.
Antioxidant Action: Scavenges free radicals and reduces oxidative stress.
Comparación Con Compuestos Similares
Lapachol: Another naphthoquinone with similar biological activities.
Hydrolapachol: A derivative with comparable chemical properties.
2-Hydroxy-3-(3-methylbut-2-enyl)-1,4-naphthoquinone: Shares structural similarities and biological functions.
Uniqueness: 4-Hydroxy-3-(1-hydroxy-3-methylbutyl)naphthalene-1,2-dione is unique due to its specific hydroxyl and methylbutyl substitutions, which confer distinct biological activities and chemical reactivity .
Propiedades
Número CAS |
55030-44-9 |
|---|---|
Fórmula molecular |
C15H16O4 |
Peso molecular |
260.28 g/mol |
Nombre IUPAC |
4-hydroxy-3-(1-hydroxy-3-methylbutyl)naphthalene-1,2-dione |
InChI |
InChI=1S/C15H16O4/c1-8(2)7-11(16)12-13(17)9-5-3-4-6-10(9)14(18)15(12)19/h3-6,8,11,16-17H,7H2,1-2H3 |
Clave InChI |
YMVKUVNYWVHTIK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(C1=C(C2=CC=CC=C2C(=O)C1=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(2,2,2-Trifluoro-1-phenylethylidene)amino] 4-methylbenzenesulfonate](/img/structure/B13948969.png)
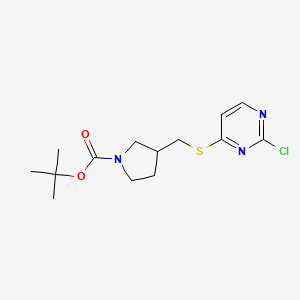
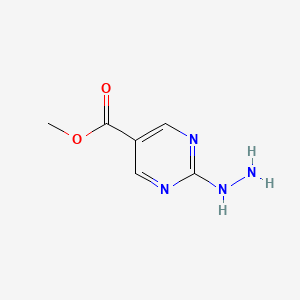
![3-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)-3-(methylamino)propan-1-ol](/img/structure/B13948982.png)
![1-[4-(3-{[2-(Diethylamino)ethyl]amino}-2-hydroxypropoxy)phenyl]propan-1-one](/img/structure/B13948988.png)
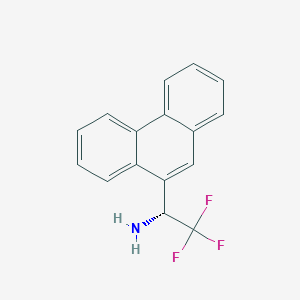
![2-(3-Dimethylaminopropionyl)-5,7-dimethyl-1,2,3,4-tetrahydropyrimido[1,6-a]indole](/img/structure/B13948997.png)
silane](/img/structure/B13949003.png)
![2-[[2-(3,4-Dimethylphenoxy)acetyl]carbamothioylamino]-3,5-diiodobenzoic acid](/img/structure/B13949004.png)
